N-(2-(benzyloxy)phenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-9-5-6-10-15(14)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKMDXASZJVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034579 | |
| Record name | N-[2-(Benzyloxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34288-19-2 | |
| Record name | N-[2-(Benzyloxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reaction Dynamics of N 2 Benzyloxy Phenyl Acetamide Formation
Detailed Reaction Pathways for Amide Bond Formation
The formation of the amide bond in N-(2-(benzyloxy)phenyl)acetamide is a classic example of a nucleophilic acyl substitution reaction. This process involves the attack of the nucleophilic amine group of 2-(benzyloxy)aniline on the electrophilic carbonyl carbon of the acetylating agent.
Nucleophilic acyl substitution is fundamentally a two-step process characterized by an addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-(benzyloxy)aniline attacking the carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comsymeres.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group). Concurrently, the leaving group (e.g., a chloride ion in the case of acetyl chloride) is expelled. masterorganicchemistry.com A final deprotonation step of the nitrogen atom, often facilitated by a mild base, yields the stable amide product, this compound, and a byproduct (e.g., HCl).
The rate and efficiency of this compound synthesis can be significantly enhanced by catalysts. Both Lewis acids and bases play pivotal roles in accelerating the amide bond formation.
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the acetylating agent. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic 2-(benzyloxy)aniline. rsc.orgnih.gov This is particularly useful when less reactive acylating agents are used. The catalytic cycle involves the activation of the acylating agent, nucleophilic attack, and subsequent release of the catalyst.
Lewis Base Catalysis: Non-nucleophilic bases, such as triethylamine (B128534) or pyridine (B92270), are commonly used in acylation reactions. nih.govnih.gov They serve two primary functions:
Acid Scavenger: They neutralize the acidic byproduct (e.g., HCl) formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. nih.gov
Nucleophilic Catalyst: Some bases, like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. They react with the acetylating agent to form a highly reactive intermediate (e.g., an acylpyridinium ion), which is then more readily attacked by the amine.
Kinetic Studies of this compound Synthetic Routes
Kinetic studies provide quantitative insights into the reaction rates, helping to identify the factors that control the speed of the synthesis.
| Factor | Influence on Rate-Limiting Step |
| Reactivity of Acetylating Agent | With highly reactive agents like acetyl chloride, the initial nucleophilic attack is often the rate-limiting step. |
| Stability of Leaving Group | For agents with poor leaving groups, the breakdown of the tetrahedral intermediate to expel the leaving group can be rate-limiting. |
| Nucleophilicity of Amine | The electronic properties of the 2-(benzyloxy)aniline, influenced by the benzyloxy group, affect its nucleophilicity and thus the rate of the initial attack. |
| Reaction Conditions | Solvent polarity and temperature can influence the stability of the transition states and intermediates, potentially shifting the rate-limiting step. |
The energy profile of the reaction can be characterized by its activation energy (Ea) and other thermodynamic parameters. These values are determined by studying the reaction rate at different temperatures and applying the Arrhenius and Eyring equations. While specific experimental data for this compound is not available, the table below presents typical parameters for similar amide formation reactions.
Illustrative Thermodynamic Parameters for a Typical Amide Formation
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Activation Energy (Ea) | 40 - 80 kJ/mol | The minimum energy required to initiate the reaction. A lower Ea indicates a faster reaction. |
| Enthalpy of Activation (ΔH‡) | 35 - 75 kJ/mol | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -80 to -150 J/(mol·K) | The change in disorder. The negative value reflects the ordering of molecules in the bimolecular transition state. |
Note: These values are illustrative and represent typical ranges for related acylation reactions.
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for a proposed mechanism. symeres.comnumberanalytics.com For the formation of this compound, several labeling experiments can be designed to confirm the nucleophilic acyl substitution pathway.
One key experiment involves using acetic anhydride (B1165640) labeled with the oxygen-18 isotope (¹⁸O) at the carbonyl position. According to the addition-elimination mechanism, one of the ¹⁸O atoms should be incorporated into the acetate (B1210297) leaving group, while the other remains in the final amide product. If the reaction were to proceed through a different pathway, such as a direct displacement without a tetrahedral intermediate, both ¹⁸O atoms might be found in different locations. researchgate.net
Another experiment could involve using deuterium-labeled 2-(benzyloxy)aniline (e.g., N-D₂). By measuring the reaction rates of the labeled and unlabeled reactants, one can determine the kinetic isotope effect (KIE). A significant KIE would suggest that the N-H (or N-D) bond is broken in the rate-determining step, providing further insight into the transition state structure. symeres.comnih.gov
| Labeling Experiment | Labeled Reactant | Expected Outcome for Nucleophilic Acyl Substitution | Mechanistic Insight |
| Oxygen-18 Labeling | Acetic [¹⁸O₂]anhydride | One ¹⁸O atom is found in the this compound product; the other is in the acetate byproduct. | Confirms the formation and collapse of the tetrahedral intermediate where one C-O bond is retained and the other becomes part of the leaving group. |
| Nitrogen-15 Labeling | 2-(benzyloxy) [¹⁵N]aniline | The ¹⁵N atom is incorporated into the final amide product. | Traces the path of the amine nitrogen into the final amide structure. researchgate.net |
| Deuterium Labeling | 2-(benzyloxy)aniline-N-d₂ | A primary kinetic isotope effect (kH/kD > 1) may be observed if the N-H bond cleavage is part of the rate-determining step. | Provides information about the timing of the deprotonation step relative to the main energy barrier of the reaction. |
In Situ Spectroscopic Monitoring of this compound Reactions (e.g., IR, NMR)
In situ spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for real-time monitoring of the N-acetylation of 2-(benzyloxy)aniline. These non-invasive techniques allow researchers to track the concentration of reactants, intermediates, and products directly in the reaction vessel, providing a continuous kinetic profile of the reaction without the need for sampling and quenching. researchgate.netnih.gov
Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe, is highly effective for monitoring the progress of the acetylation. nih.govresearchgate.net The reaction can be followed by observing the disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting material, 2-(benzyloxy)aniline, and the concurrent appearance of bands corresponding to the newly formed amide product.
Key vibrational bands that would be monitored include:
Reactant (2-(benzyloxy)aniline): Disappearance of the primary amine N-H stretching bands (typically a doublet around 3300-3500 cm⁻¹).
Product (this compound): Appearance of the secondary amide N-H stretch (a single band around 3300 cm⁻¹) and the strong amide I band (C=O stretch) around 1650-1680 cm⁻¹. rsc.org
Reagent (Acetic Anhydride): Disappearance of the characteristic coupled carbonyl stretching bands (around 1820 and 1750 cm⁻¹). rsc.org
By plotting the intensity of these key peaks over time, a detailed kinetic profile can be generated, as illustrated in the hypothetical data table below.
| Time (min) | Amine N-H Peak Intensity (Reactant, A.U.) | Amide C=O Peak Intensity (Product, A.U.) | Normalized Concentration of Product (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.78 | 0.22 | 22 |
| 10 | 0.55 | 0.45 | 45 |
| 20 | 0.25 | 0.75 | 75 |
| 30 | 0.08 | 0.92 | 92 |
| 45 | 0.01 | 0.99 | 99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides highly detailed structural information, allowing for unambiguous identification and quantification of all species in the reaction mixture. researchgate.netresearchgate.net For the formation of this compound, ¹H NMR would be particularly useful. The reaction progress can be monitored by observing the disappearance of the broad amine (-NH₂) proton signal of the reactant and the appearance of the distinct amide (-NH) proton and the sharp singlet for the acetyl (-COCH₃) protons of the product. acs.org Changes in the chemical shifts of the aromatic protons on the phenyl ring also provide clear evidence of the transformation. cdnsciencepub.com
Kinetic analysis using in situ NMR allows for the determination of reaction orders and rate constants, providing deep mechanistic insights. acs.orgrsc.org
Computational Chemistry in Mechanistic Studies
Computational chemistry, especially methods based on Density Functional Theory (DFT), has become an essential tool for investigating reaction mechanisms at the molecular level. acs.org These theoretical studies complement experimental findings by providing detailed information on the structures and energies of transient species like transition states, which are often impossible to observe directly. nih.gov For the N-acetylation of 2-(benzyloxy)aniline, computational models can elucidate the electronic and steric effects that govern the reaction's feasibility and rate.
The N-acetylation of anilines with agents like acetic anhydride is generally understood to proceed via a nucleophilic substitution mechanism. um.ac.id The reaction involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. The formation of this intermediate is often the rate-determining step. mdpi.com
DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G* or larger, can be employed to model this pathway. researchgate.net These calculations allow for the optimization of the geometries of the reactants, the tetrahedral transition state (TS), and the products. The energy of each species can be calculated, providing the activation energy (Ea) required to reach the transition state.
Studies on substituted anilines have shown that the electronic properties of the substituents significantly influence the reaction rate. nih.gov Electron-donating groups on the aniline (B41778) ring increase the nucleophilicity of the amine nitrogen, typically lowering the activation barrier. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction. nih.gov The bulky ortho-benzyloxy group in 2-(benzyloxy)aniline would also be expected to exert a steric influence on the transition state geometry and energy, a factor that can be precisely quantified through DFT calculations. nih.govacs.orgresearchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-(benzyloxy)aniline + Acetic Anhydride | 0.0 |
| Transition State (TS) | Tetrahedral intermediate formation | +18.5 |
| Products | This compound + Acetic Acid | -4.2 |
Note: Values are hypothetical and illustrative, based on typical values for aniline acetylation reactions. um.ac.id
A reaction coordinate diagram provides a visual representation of the energy changes that occur as a reaction progresses from reactants to products. This profile is generated by plotting the calculated potential energy of the system against the reaction coordinate, which represents the progress of the reaction (e.g., the breaking and forming of key bonds).
This analysis helps to visualize the energy barrier that must be overcome for the reaction to occur and confirms the identity of the rate-limiting step. By comparing the calculated activation energies for different potential pathways or for reactions with different substituents, chemists can predict reaction outcomes and design more efficient synthetic routes. acs.org
Advanced Spectroscopic and Structural Elucidation of N 2 Benzyloxy Phenyl Acetamide
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of the elemental composition of a compound. For N-(2-(benzyloxy)phenyl)acetamide, this method provides a precise mass measurement, allowing for the confident assignment of its molecular formula as C₁₅H₁₅NO₂.
Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). The calculated monoisotopic mass for the molecular formula C₁₅H₁₅NO₂ is 241.11028 Da. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass. For instance, in electrospray ionization (ESI) mode, common adducts such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ would be observed. The precise masses for these adducts are calculated to be 242.11756 Da and 264.09950 Da, respectively. The high accuracy of these measurements provides strong evidence to confirm the elemental composition and distinguish it from other potential formulas with the same nominal mass.
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.11756 |
| [M+Na]⁺ | 264.09950 |
| [M+K]⁺ | 280.07344 |
| [M-H]⁻ | 240.10300 |
Table 1. Predicted high-resolution mass spectrometry data for common adducts of this compound (C₁₅H₁₅NO₂).
X-ray Crystallography of this compound and its Crystalline Forms
As of the latest literature reviews, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, detailed crystallographic analysis of the closely related analog, N-(2-methoxyphenyl)acetamide, provides significant insight into the likely structural characteristics of the title compound. The substitution of a methoxy (B1213986) group for a benzyloxy group is not expected to fundamentally alter the core conformation and primary intermolecular interactions of the acetamide (B32628) moiety.
Molecular Conformation and Stereochemistry
In the analog N-(2-methoxyphenyl)acetamide, the molecule is not entirely planar. The amide group shows a distinct orientation relative to the phenyl ring. This is quantified by torsion angles, such as the C-N-C-O and C-N-C-C angles, which are reported to be approximately -2.5° and 176.5°, respectively. This indicates a slight twist of the amide plane with respect to the benzene (B151609) ring, a common feature in acetanilide (B955) derivatives due to steric and electronic effects. For this compound, one would anticipate a similar non-planar conformation, with additional rotational freedom around the C-O and O-CH₂ bonds of the benzyloxy group, leading to a more complex conformational landscape.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of acetanilide derivatives is typically dominated by hydrogen bonding involving the amide group. In the crystal structure of N-(2-methoxyphenyl)acetamide, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains. This is a characteristic and robust interaction for secondary amides.
Polymorphism Studies of this compound
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.
Currently, there are no specific studies on the polymorphism of this compound reported in the scientific literature. However, polymorphism is a well-documented phenomenon among acetanilide derivatives. acs.orgumsl.edu For example, studies on other substituted acetanilides have revealed the existence of multiple crystalline forms, often differing in their hydrogen-bonding networks and packing motifs. acs.orggoogle.com The potential for conformational flexibility in the benzyloxy group of this compound suggests that polymorphism is a distinct possibility for this compound, warranting future investigation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced two-dimensional (2D) techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound with multiple aromatic regions and overlapping signals.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
A combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the definitive tracing of the carbon skeleton and the assignment of all atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the two aromatic rings (the ortho-substituted phenyl ring and the monosubstituted benzyl (B1604629) ring) and confirm the isolated nature of the acetamide methyl group (CH₃) and the benzylic methylene (B1212753) group (CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the complex ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). It is the key experiment for connecting different molecular fragments. For instance, the protons of the benzylic CH₂ group would show a correlation to the carbon of the benzyl phenyl ring and to the oxygen-bearing carbon of the other phenyl ring, confirming the ether linkage. Similarly, the amide proton (NH) would show correlations to the carbonyl carbon and carbons in the phenyl ring, while the methyl protons would correlate to the carbonyl carbon, unambiguously assembling the entire molecular structure.
The following table presents a hypothetical but representative full NMR assignment based on these techniques.
| Position | ¹³C Shift (ppm) (Predicted) | ¹H Shift (ppm) (Predicted) | Key HMBC Correlations (from ¹H) |
| C=O | 169.0 | - | NH, CH₃ |
| CH₃ | 24.5 | 2.20 (s, 3H) | C=O |
| NH | - | 8.20 (s, 1H) | C=O, C1', C2', C6' |
| C1' | 128.0 | - | NH, H2', H6' |
| C2' | 148.0 | - | NH, H3' |
| C3' | 121.5 | 7.10 (m, 1H) | C1', C5' |
| C4' | 123.0 | 7.20 (m, 1H) | C2', C6' |
| C5' | 120.0 | 7.00 (m, 1H) | C3', C1' |
| C6' | 125.0 | 8.10 (d, 1H) | C2', C4' |
| O-CH₂ | 70.5 | 5.15 (s, 2H) | C2', C1'' |
| C1'' | 136.5 | - | O-CH₂, H2''/H6'' |
| C2''/C6'' | 128.0 | 7.40 (d, 2H) | C4'', C1'', O-CH₂ |
| C3''/C5'' | 129.0 | 7.35 (t, 2H) | C1'', C5''/C3'' |
| C4'' | 128.5 | 7.30 (t, 1H) | C2''/C6'' |
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a detailed view of molecular structure and dynamics in the solid phase. This technique is particularly crucial for characterizing different solid forms, such as polymorphs (different crystalline structures) and amorphous states, which can have distinct physical properties.
For this compound, ssNMR could differentiate between crystalline and amorphous forms. In a crystalline solid, molecules adopt a regular, repeating arrangement, which typically results in sharp, well-resolved peaks in the ssNMR spectrum. In contrast, an amorphous solid lacks long-range order, leading to a distribution of local environments and consequently broader, less defined spectral peaks.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines. By comparing the ¹³C CP-MAS spectra of different solid forms of this compound, one can identify the presence of multiple polymorphs. Differences in the chemical shifts of specific carbon atoms between forms would indicate variations in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing. For instance, the chemical shifts of the amide carbonyl carbon and the carbons of the phenyl rings are particularly sensitive to the local electronic and structural environment.
Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shift Comparison for this compound
| Carbon Atom | Expected δ (ppm) - Crystalline Form | Expected δ (ppm) - Amorphous Form | Rationale for Difference |
|---|---|---|---|
| Amide C=O | ~170 (Sharp) | ~168-172 (Broad) | Sensitive to hydrogen bonding and crystal packing. Lack of long-range order in the amorphous state leads to a distribution of environments. |
| Benzylic -CH₂- | ~71 (Sharp) | ~70-72 (Broad) | Reflects conformational differences in the ether linkage. |
| C-O (Aromatic) | ~155 (Sharp) | ~153-157 (Broad) | Affected by the torsion angle of the benzyloxy group relative to the phenyl ring. |
| Methyl -CH₃ | ~24 (Sharp) | ~23-25 (Broad) | Less sensitive to long-range effects but still reflects the distribution of local environments in the amorphous state. |
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and providing insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. doi.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, allowing for the identification of specific functional groups. For this compound, the FT-IR spectrum is dominated by characteristic absorptions from the amide, ether, and aromatic moieties.
Key expected absorption bands include:
Amide A Band (N-H Stretch): A prominent band typically appears in the region of 3300-3250 cm⁻¹ for a secondary amide, corresponding to the N-H stretching vibration. Its position and shape are sensitive to hydrogen bonding.
Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the spectrum, appearing in the 1680-1640 cm⁻¹ range. researchgate.net It is primarily due to the C=O stretching vibration and is highly sensitive to the molecule's conformation and hydrogen bonding environment.
Amide II Band (N-H Bend and C-N Stretch): Found between 1570-1515 cm⁻¹, this band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net
C-O-C Ether Stretch: The asymmetric C-O-C stretching of the benzyl ether group is expected to produce a strong band around 1250-1200 cm⁻¹, while the symmetric stretch appears near 1100-1040 cm⁻¹.
Aromatic Vibrations: C-H stretching vibrations on the phenyl rings are observed above 3000 cm⁻¹. C=C stretching vibrations within the rings appear in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Amide A) | Secondary Amide | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Rings | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 3000-2850 | Medium |
| C=O Stretch (Amide I) | Amide Carbonyl | ~1650 | Strong |
| N-H Bend (Amide II) | Secondary Amide | ~1540 | Medium-Strong |
| Aromatic C=C Stretch | Phenyl Rings | 1600-1450 | Medium-Variable |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1240 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar and symmetric bonds often produce strong signals in Raman spectra, whereas they may be weak in IR spectra.
For this compound, a Raman spectrum would provide complementary information:
Aromatic Ring Modes: The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, typically give rise to very strong and sharp Raman bands. These are often weak in the IR spectrum.
C=C Stretching: The aromatic C=C stretching vibrations also produce strong Raman signals.
Skeletal Vibrations: C-C backbone stretching and deformations can be more clearly observed.
C=O and N-H Vibrations: The Amide I (C=O) band is also present in Raman spectra, though often weaker than in IR. The N-H stretching vibration is typically a weak scatterer and thus not prominent in the Raman spectrum.
Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational characteristics of this compound, aiding in a comprehensive structural analysis. doi.orgresearchgate.net
Table 4: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl Rings | 3100-3050 | Strong |
| C=O Stretch (Amide I) | Amide Carbonyl | ~1650 | Medium |
| Aromatic Ring Breathing | Phenyl Rings | ~1000 | Strong, Sharp |
| Aromatic C=C Stretch | Phenyl Rings | 1600-1580 | Strong |
| N-H Stretch (Amide A) | Secondary Amide | ~3300 | Weak |
Computational and Theoretical Studies on N 2 Benzyloxy Phenyl Acetamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, providing insights into its reactivity, stability, and intermolecular interactions. However, specific data from such calculations for N-(2-(benzyloxy)phenyl)acetamide are not available in the public domain.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A search for FMO analysis, including HOMO-LUMO energy gaps and the spatial distribution of these orbitals for this compound, did not yield any specific research findings or datasets.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This analysis is crucial for understanding how a molecule will interact with other charged or polar species. Regrettably, no published studies containing ESP maps or related data for this compound could be located.
Atomic Charge Distribution
The distribution of atomic charges across a molecule provides further detail on its electronic landscape and can be calculated using various population analysis methods. This information is valuable for understanding dipole moments and non-covalent interactions. Specific atomic charge values for the constituent atoms of this compound are not present in the available literature.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physical properties. Conformational analysis seeks to identify the stable arrangements of atoms in a molecule.
Global Conformational Search and Energy Minimization
A global conformational search aims to identify all possible low-energy conformations of a molecule, with subsequent energy minimization to determine the most stable structures. Such studies are vital for understanding the flexibility and preferred shapes of this compound. However, no reports detailing the results of a global conformational search or the relative energies of different conformers were found.
Molecular Dynamics Simulations in Explicit Solvent
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with a solvent. An MD simulation in an explicit solvent would offer valuable insights into how this compound behaves in a more biologically relevant environment. The scientific literature lacks any published MD simulation studies for this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing a valuable complement to experimental data. Techniques such as Density Functional Theory (DFT) and machine learning have become central to this predictive effort. nih.gov
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structure elucidation. nih.gov Computational methods for predicting ¹H and ¹³C NMR shifts range from empirical additive schemes to quantum mechanical calculations and, more recently, machine learning models. nih.govbas.bg
Quantum Mechanical Methods: DFT calculations are a popular quantum mechanics (QM) approach for predicting NMR chemical shifts with reasonable accuracy, often achieving root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. nih.gov
Machine Learning: Deep learning algorithms, particularly Graph Neural Networks (GNNs), have shown exceptional promise. nih.gov Programs like PROSPRE can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm by training on large, high-quality experimental datasets. nih.govnih.gov These models can account for different solvents, a critical factor in obtaining accurate predictions. nih.gov
Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound, illustrating what could be obtained from such computational methods.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Acetyl CH₃ | 2.15 | s | Singlet, typical for an acetamido methyl group. |
| Benzyl (B1604629) CH₂ | 5.10 | s | Singlet, influenced by adjacent oxygen and phenyl ring. |
| Aromatic H (Phenyl) | 7.30 - 7.50 | m | Multiplet, complex pattern from the benzyl phenyl ring. |
| Aromatic H (Phenoxy) | 6.90 - 7.20 | m | Multiplet, pattern from the disubstituted phenyl ring. |
| Amide NH | 8.50 | s | Singlet (broad), chemical shift can be solvent-dependent. |
Note: These values are illustrative and would be formally determined using specific software like PROSPRE or DFT calculations. nih.gov
Vibrational Frequencies: Theoretical calculations are also used to predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. DFT methods are commonly employed to compute the vibrational modes of a molecule. esisresearch.org These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, wagging, and twisting of functional groups. esisresearch.orgnih.gov
For this compound, key vibrational modes would include:
N-H Stretching: Typically observed in the range of 3300–3500 cm⁻¹. nih.gov The calculated value is often higher than the experimental one, with the difference indicating effects like hydrogen bonding. esisresearch.org
C=O Stretching (Amide I): A strong band characteristic of the amide group.
C-N Stretching: This vibration is often coupled with other modes and appears in the fingerprint region. esisresearch.org
C-O-C Stretching: Associated with the ether linkage. researchgate.net
CH₂, CH₃ Vibrations: Including stretching and bending modes. esisresearch.org
Interactive Table: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Amide | 3430 | Strong |
| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Acetyl & Benzyl | 2950 - 2850 | Medium-Weak |
| C=O Stretch | Amide | 1670 | Very Strong |
| C-N Stretch | Amide | 1330 | Medium |
| C-O-C Stretch | Ether | 1250 | Strong |
Note: These frequencies are representative and based on typical values for the respective functional groups. Precise values are obtained via DFT calculations. esisresearch.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are invaluable in drug discovery for prioritizing the synthesis of new derivatives with potentially enhanced effects or better properties. conicet.gov.arkg.ac.rs
The process involves generating a set of molecular descriptors for a series of this compound derivatives and then using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model. kg.ac.rsnih.gov
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be classified as:
0D/1D: Based on the chemical formula (e.g., molecular weight, atom counts).
2D: Derived from the 2D representation (e.g., topological indices, connectivity, 2D autocorrelation descriptors). nih.gov
3D: Requiring 3D coordinates (e.g., molecular shape, volume). kg.ac.rs
Quantum-Chemical: From quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). kg.ac.rseurjchem.com
Model Building: A training set of molecules with known activities is used to develop the mathematical equation. The model's predictive power is then validated using an external test set of compounds. kg.ac.rssemanticscholar.org
For a series of this compound derivatives, a QSAR study might explore how different substituents on the phenyl rings affect a specific biological activity, such as enzyme inhibition. nih.gov The resulting model could reveal that electronic features (e.g., charge distribution) and topological characteristics are critical for the desired activity. kg.ac.rs
Interactive Table: Example of Molecular Descriptors for QSAR/QSPR
| Descriptor Type | Descriptor Name | Description | Potential Influence |
| 2D | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Relates to membrane permeability. |
| 3D | Molecular Volume | The volume of the molecule. | Influences binding pocket fit. |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Affects electrostatic interactions. |
| Physicochemical | LogP | The logarithm of the partition coefficient. | Relates to hydrophobicity and bioavailability. |
In Silico Docking and Ligand-Target Interaction Simulations for this compound
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). umpr.ac.id This technique is fundamental in drug design for identifying potential biological targets and understanding the mechanism of action. nih.gov
The process involves:
Preparation: Obtaining the 3D structures of the ligand and the protein target. The ligand's geometry is optimized. umpr.ac.id
Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the binding site of the protein, and various conformations are sampled. umpr.ac.id
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding free energy (ΔG_bind). nih.gov Lower binding energy values suggest a more favorable interaction. The resulting complex is visualized to analyze specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. umpr.ac.idnih.gov
For this compound, docking studies could be performed against various enzymes implicated in disease. For instance, acetamide (B32628) derivatives have been studied as potential inhibitors of enzymes involved in neurodegenerative disorders or as matrix metalloproteinase inhibitors. nih.govnih.gov Such simulations would reveal how the molecule fits into the enzyme's active site and which of its functional groups (e.g., the amide C=O or N-H, the ether oxygen) are key for binding.
Interactive Table: Hypothetical Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Protein Kinase X | -8.5 | LYS 76, LEU 130 | Hydrogen bond with C=O |
| VAL 54, ALA 70 | Hydrophobic contact with benzyl ring | ||
| ASP 184 | Hydrogen bond with N-H | ||
| Cyclooxygenase-2 (COX-2) | -7.9 | ARG 120, TYR 355 | Hydrogen bond with ether oxygen |
| VAL 523, LEU 384 | Hydrophobic contact with phenyl ring |
Note: The target proteins and results are illustrative. Actual studies would target specific proteins relevant to a therapeutic area of interest.
Derivatization and Analog Synthesis of N 2 Benzyloxy Phenyl Acetamide
Modification of the Acetamide (B32628) Moiety
The acetamide portion of the molecule offers sites for N-alkylation, N-acylation, and complete hydrolysis followed by re-functionalization, allowing for significant structural diversification.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the acetamide group, while less nucleophilic than a free amine due to resonance delocalization with the adjacent carbonyl group, can still undergo alkylation and acylation under specific conditions.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen typically requires strong bases and alkylating agents. For instance, methods like reductive amination of related anilines prior to the final amide formation can be employed. nih.gov Nickel-nanoparticle-catalyzed N-alkylation of primary amides with alcohols represents a modern, efficient approach, generating water as the only byproduct. researchgate.net While direct N-alkylation of secondary amides can be challenging, specialized conditions such as microwave assistance with phase-transfer catalysts have been explored for similar structures. derpharmachemica.com
N-Acylation: N-acylation introduces a second acyl group, forming an imide. This can be achieved by reacting N-(2-(benzyloxy)phenyl)acetamide with acyl chlorides or anhydrides under basic conditions. For example, acylation of a related N-(2-aminoethyl)aniline derivative with acetic anhydride (B1165640) has been reported. nih.gov Similarly, N-acylation with various acyl chlorides can be used to introduce a wide array of substituents. smolecule.com In the synthesis of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, various acyl chlorides were reacted with a β-lactone core containing an amide, demonstrating the versatility of this reaction in building complex molecules. escholarship.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Amide Structures This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Benzyl (B1604629) alcohol, Ni/SiO₂–Al₂O₃, heat | N-alkylated amide | researchgate.net |
| N-Alkylation | Dibromoethane, NaH, THF/DMF, reflux | N-bromoethylated amide | derpharmachemica.com |
| N-Acylation | Acetic anhydride, base | N-acetylated derivative | nih.gov |
| N-Acylation | Acyl chlorides, Et₃N, CH₂Cl₂ | N-acylated β-lactone | escholarship.org |
| N-Acylation | R²COCl, DIPEA, dichloromethane (B109758) | N-acylated amine | nih.gov |
Hydrolysis and Re-functionalization of the Amide Linkage
The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-(benzyloxy)aniline and acetic acid. vulcanchem.com This hydrolysis unmasks the amine functionality, providing a key intermediate for extensive re-functionalization.
Acidic or Basic Hydrolysis: Treatment with strong acids like hydrochloric acid or strong bases such as sodium hydroxide, often with heating, can effectively cleave the amide bond. vulcanchem.com For example, the related compound N-(4-(benzyloxy)phenyl)acetamide can be hydrolyzed to the corresponding O-benzyl aniline (B41778) via basic conditions.
Once the 2-(benzyloxy)aniline is obtained, the free amino group can be re-functionalized in numerous ways:
Re-acylation: The amine can be reacted with a different acyl chloride or anhydride to generate a new amide derivative with altered properties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Reductive Amination: The aniline can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
This hydrolysis and re-functionalization strategy is a powerful tool for creating libraries of analogs from a common precursor.
Functionalization of the Benzyloxy Phenyl Ring
The aromatic ring derived from the aminophenol portion of this compound is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)
The outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the acetamido group (-NHCOCH₃) and the benzyloxy group (-OCH₂Ph).
The benzyloxy group is a strongly activating, ortho, para-directing group due to the resonance donation of the ether oxygen's lone pairs.
The acetamido group is also an ortho, para-director, though it is considered moderately activating.
Given that the two groups are ortho to each other, their directing effects are synergistic. The primary positions for substitution will be C4 and C6, which are para and ortho to the benzyloxy group, respectively, and meta and para to the acetamido group. Steric hindrance may influence the ratio of substitution at these positions.
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. A known derivative, N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide, demonstrates that nitration can occur on this ring system, likely directed to the position ortho to the benzyloxy group and para to the acetamido group. nih.govnih.gov
Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. google.com The existence of N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide confirms that the ring can be successfully halogenated. nih.gov
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid. This reaction is reversible, which can be useful for temporarily blocking a position on the ring.
Table 2: Predicted and Observed Electrophilic Aromatic Substitution on this compound This table is interactive. Click on the headers to sort.
| Reaction | Reagent | Predicted Position(s) | Observed Example | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4, C6 | N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide | nih.govnih.gov |
| Bromination | NBS or Br₂/FeBr₃ | C4, C6 | N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide | nih.gov |
| Chlorination | NCS or Cl₂/AlCl₃ | C4, C6 | N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide (related structure) | vulcanchem.com |
| Sulfonation | Fuming H₂SO₄ | C4, C6 | - |
Nucleophilic Aromatic Substitution Reactions (if applicable)
Nucleophilic aromatic substitution (SNAᵣ) is generally not feasible on the unsubstituted this compound ring. This type of reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). The electron-donating nature of the benzyloxy group and the neutral-to-activating nature of the acetamido group deactivate the ring towards nucleophilic attack.
However, if the ring is first functionalized with a nitro group via electrophilic substitution, subsequent SNAᵣ becomes possible. For example, in the synthesis of related compounds, a benzyloxy group has been introduced by reacting a pre-nitrated phenylacetamide precursor with a nucleophile. vulcanchem.com This strategy can be used to create diaryl ether linkages, which are present in many complex natural products. ukzn.ac.za
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
To utilize powerful cross-coupling reactions, this compound must first be halogenated (e.g., brominated or iodinated) at one of the positions on the phenyl ring, typically at the C4 or C6 position as described in section 6.2.1. This aryl halide can then serve as a substrate for various palladium-catalyzed reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to acetylenic derivatives. organic-chemistry.orgresearchgate.net A brominated this compound could be reacted with various terminal alkynes in the presence of palladium and copper co-catalysts. This method has been used for the derivatization of aryl halides and even for post-synthesis modification of peptides on a solid phase. nih.govnih.gov
Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. libretexts.orgorganic-chemistry.org This would allow for the introduction of various vinyl groups onto the phenyl ring of a halogenated this compound. The reaction has a broad scope and can be performed with low catalyst loadings. rug.nl
Table 3: Potential Cross-Coupling Reactions on Halogenated this compound This table is interactive. Click on the headers to sort.
| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki | Aryl/vinyl boronic acid | Pd(0) catalyst, base | Biaryl or styrenyl derivative | diva-portal.orgrsc.org |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, base | Aryl-alkyne derivative | organic-chemistry.orgresearchgate.net |
| Heck | Alkene | Pd(0) catalyst, base | Substituted alkene | libretexts.orgorganic-chemistry.org |
Alterations to the Benzyloxy Ether Linkage
The benzyloxy ether linkage in this compound is a key functional group that can be chemically modified to produce a variety of derivatives. These modifications primarily involve the cleavage of the benzyl ether to reveal a phenolic hydroxyl group, which can then be further functionalized.
Selective Cleavage of the Benzyl Ether
The selective removal of the benzyl protecting group from the this compound core is a critical step in the synthesis of many of its analogs. This debenzylation is typically achieved under conditions that leave other functional groups within the molecule, such as the acetamide, intact.
A common and effective method for the cleavage of benzyl ethers is catalytic hydrogenation . This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The process is generally clean and high-yielding, producing the corresponding phenol, N-(2-hydroxyphenyl)acetamide, and toluene (B28343) as a byproduct. organic-chemistry.org
Another approach involves the use of Lewis acids . For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) has been shown to be an efficient and mild reagent for cleaving benzyl ethers. organic-chemistry.org This method is advantageous as it tolerates a wide array of other functional groups. organic-chemistry.org Stronger Lewis acids can also be employed, but they may be less suitable for substrates that are sensitive to acidic conditions. organic-chemistry.org
In some cases, oxidative cleavage can be utilized. For example, p-methoxybenzyl ethers can be cleaved using single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org While less common for simple benzyl ethers, this method can be effective under specific conditions, such as photoirradiation. organic-chemistry.org
| Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Clean, high-yielding, common industrial practice. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, good functional group tolerance. organic-chemistry.org |
| Oxidative Cleavage | DDQ | Applicable to activated ethers like p-methoxybenzyl ethers. organic-chemistry.org |
Subsequent Functionalization of the Phenolic Hydroxyl Group
Once the benzyl ether is cleaved to yield N-(2-hydroxyphenyl)acetamide, the exposed phenolic hydroxyl group is a versatile handle for further chemical modifications. This allows for the introduction of a wide range of substituents, leading to the creation of diverse libraries of analogs with potentially altered biological activities.
Esterification and Etherification: The phenolic hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form ester analogs. Similarly, etherification with alkyl or aryl halides under basic conditions can introduce new ether linkages. The functionalization of natural phenols through these methods has been shown to enhance their biological properties, such as antioxidant activity. nih.gov
Silylation: The interaction of N-(2-hydroxyphenyl)acetamide with dichlorosilanes can lead to the formation of silaheterocycles. For example, reaction with methyl(organyl)dichlorosilanes results in the formation of 5-membered benzoxazasiloles, which can exist in equilibrium with 7-membered cyclic benzodioxazasilepines. researchgate.net
Transacylation: In a process known as N-transacylation, acylation of related 3-(N-formylamino)salicylic acids can result in the loss of the formyl group and the introduction of a new acyl group. This proceeds through a bis-N-acylated intermediate that undergoes facile deformylation. acs.org This type of reaction highlights the potential for modifying the amide nitrogen in conjunction with the phenolic group.
The ability to functionalize the phenolic hydroxyl group of N-(2-hydroxyphenyl)acetamide is a cornerstone of medicinal chemistry efforts aimed at optimizing the properties of this scaffold.
Synthesis of Conformationally Restricted Analogs and Isomers
To investigate the structure-activity relationship (SAR) and to potentially enhance the potency and selectivity of this compound, medicinal chemists often synthesize conformationally restricted analogs. By locking the molecule into a more rigid conformation, it is possible to favor a specific binding orientation with a biological target.
The synthesis of such analogs often involves the incorporation of cyclic structures or stereochemically defined elements. For instance, replacing flexible side chains with cyclic systems can reduce the number of accessible conformations. researchgate.net
One strategy involves the introduction of a cyclopropyl (B3062369) group, which can restrict the rotational freedom of adjacent substituents. The synthesis of cyclopropyl analogs of other bioactive compounds has been shown to yield potent inhibitors. unl.pt In the context of this compound, a cyclopropyl group could be incorporated into the backbone or as a substituent on the phenyl rings.
Another approach is to create bridged or fused ring systems that incorporate the core structure of this compound. The synthesis of such complex molecules often requires multi-step synthetic sequences. acs.org
The design and synthesis of these conformationally restricted analogs are often guided by computational modeling to predict which rigid structures are most likely to adopt a bioactive conformation. unirioja.es
Design Principles for this compound Analogs Based on Computational Insights
Computational chemistry plays a pivotal role in the rational design of novel analogs of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how structural modifications may affect biological activity.
QSAR Studies: 2D- and 3D-QSAR models can be developed for a series of this compound analogs to correlate their structural features with their observed biological activities. researchgate.net These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for activity. tjnpr.org The resulting equations can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov By visualizing these interactions, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net This information is invaluable for designing new analogs with improved binding affinity and selectivity. For example, docking studies might reveal an unoccupied pocket in the binding site that could be filled by adding a substituent to the phenyl ring of the benzyloxy group, leading to a more potent inhibitor. nih.gov
Lead Optimization: Computational tools can guide the lead optimization process by predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogs. researchgate.net This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
By integrating these computational approaches, the design of novel this compound analogs can be transformed from a trial-and-error process into a more targeted and efficient endeavor.
Exploration of Biological Activities and Molecular Interactions of N 2 Benzyloxy Phenyl Acetamide
Receptor Binding Affinity Profiling in Cell-Free Systems
No data from cell-free receptor binding affinity profiling studies for N-(2-(benzyloxy)phenyl)acetamide are present in the accessible scientific literature.
G-Protein Coupled Receptors (GPCRs)
There are no published studies that have assessed the binding affinity of this compound for any G-Protein Coupled Receptors (GPCRs).
Nuclear Receptors
No research has been found that evaluates the binding affinity of this compound for nuclear receptors.
Ion Channels
There is no available data from studies investigating the binding affinity of this compound for ion channels.
Data Tables
Due to the absence of experimental data in the scientific literature for this compound, no data tables on its biological activities can be provided.
Cell-Based Assays for Modulatory Effects
Comprehensive research into the modulatory effects of this compound at a cellular level has not been reported in the accessible scientific literature.
Cell Viability and Proliferation Studies
No published studies were identified that investigated the effects of this compound on the viability and proliferation of cells at sub-toxic concentrations. Therefore, no data tables on its biological response in this context can be provided.
Gene Expression Modulation
There is no available data from techniques such as RT-qPCR or Western Blot to indicate that this compound modulates the expression of specific genes.
Antimicrobial Activity Investigations (in vitro)
No in vitro studies on the antimicrobial activity of this compound have been found in the public domain.
Antibacterial Spectrum and Efficacy
There are no available research findings that define the antibacterial spectrum and efficacy of this compound against any bacterial strains. Consequently, no data table on its antibacterial activity can be presented.
Antifungal Spectrum and Efficacy
Similarly, there is no documented evidence of the antifungal spectrum and efficacy of this compound against any fungal species. As a result, a data table for its antifungal properties cannot be compiled.
Anti-Inflammatory Modulatory Effects in Cellular Models (e.g., Cytokine Release, Nitric Oxide Production)
While direct studies on this compound are limited, research on analogous compounds provides strong evidence for its potential as an anti-inflammatory agent. The acetamide (B32628) scaffold is a common feature in many compounds exhibiting anti-inflammatory properties. researchgate.net The mechanism of action for these types of compounds often involves the inhibition of key inflammatory mediators. rsc.org
Research into related structures, such as certain pyrazole (B372694) derivatives incorporating a benzyloxyphenyl acetamide moiety, has demonstrated significant anti-inflammatory activity. researchgate.net In studies using lipopolysaccharide (LPS) to induce an inflammatory response in cellular models, these related compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. researchgate.net
Furthermore, N-(2-hydroxyphenyl)acetamide, a closely related analog where the benzyl (B1604629) group is replaced by a hydrogen, has been shown to reduce serum levels of pro-inflammatory cytokines like IL-1β and TNF-α in animal models of arthritis. nih.gov This same study also noted a decrease in nitric oxide (NO), a key signaling molecule involved in the inflammatory cascade. nih.gov This suggests that this compound may operate through similar pathways, modulating the expression and release of crucial inflammatory cytokines and mediators. The presence of the benzyloxy group could potentially enhance its lipophilicity and cell permeability, possibly influencing its potency and interaction with intracellular targets.
The table below illustrates hypothetical anti-inflammatory activity data for this compound, based on findings for structurally similar compounds.
Table 1: Representative Anti-Inflammatory Activity in Cellular Models
| Assay Type | Inflammatory Stimulus | Cellular Model | Measured Mediator | Hypothetical IC₅₀ (µM) | Reference Compound(s) |
| Cytokine Release | Lipopolysaccharide (LPS) | Macrophage Cell Line | TNF-α | 7.5 | Pyrazole Sulfonamide Derivatives researchgate.net |
| Nitric Oxide Production | Lipopolysaccharide (LPS) | Macrophage Cell Line | Nitric Oxide (NO) | 12.2 | N-(2-hydroxyphenyl)acetamide nih.gov |
This table is illustrative and presents hypothetical data based on the activities of related compounds. IC₅₀ represents the half-maximal inhibitory concentration.
Biophysical Characterization of Ligand-Target Interactions
Understanding the direct physical interactions between a compound and its biological target is fundamental to drug discovery. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography are crucial for characterizing these binding events in detail.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding and dissociation between a ligand (the compound) and a target molecule (typically a protein) in real-time. This analysis provides the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
While specific SPR data for this compound is not publicly available, it is a standard method for validating target engagement for similar small molecules. For a compound like this, SPR would be employed to confirm its binding to a putative anti-inflammatory target, such as an enzyme or a receptor involved in cytokine signaling pathways.
Table 2: Representative SPR Binding Kinetics Data
| Parameter | Symbol | Definition | Hypothetical Value |
| Association Rate Constant | kₐ | Rate of complex formation | 2.1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | Rate of complex decay | 1.5 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | Measure of binding affinity (kₑ/kₐ) | 7.1 nM |
This table presents hypothetical data to illustrate the kinetic parameters obtained from an SPR experiment.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of a binding interaction. nih.gov By directly measuring the heat released or absorbed as a compound binds to its target, ITC can determine the binding affinity (Kₑ), stoichiometry (n), and the key thermodynamic parameters: enthalpy change (ΔH) and entropy change (ΔS). nih.govresearchgate.net This information provides a complete thermodynamic profile of the molecular interaction, revealing the forces that drive the binding event.
For this compound, an ITC experiment would reveal whether its binding to a target protein is driven by favorable enthalpy changes (e.g., hydrogen bond formation) or entropy changes (e.g., release of water molecules from a hydrophobic binding pocket). A study on a different heterocyclic antagonist, for instance, used ITC to confirm a strong binding affinity (Kₑ of 10 nM) and a 1:1 stoichiometry with its target protein. researchgate.net
Table 3: Representative ITC Thermodynamic Binding Data
| Parameter | Symbol | Definition | Hypothetical Value |
| Stoichiometry | n | Molar ratio of ligand to protein in the complex | 1.05 |
| Equilibrium Dissociation Constant | Kₑ | Measure of binding affinity | 10 nM |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding | -9.8 kcal/mol |
| Entropy Change | TΔS | Change in the system's disorder upon binding | -1.2 kcal/mol |
This table presents hypothetical data based on a representative ITC experiment for a high-affinity inhibitor, illustrating the thermodynamic profile of a binding event. researchgate.net
X-ray Crystallography of Protein-Ligand Complexes (if compound derivatives are co-crystallized)
X-ray crystallography provides an atomic-level, three-dimensional view of how a compound binds to its protein target. researchgate.net Obtaining a crystal structure of a protein-ligand complex is invaluable for understanding the precise orientation of the compound in the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
While no co-crystal structure of this compound with a protein target is currently in the Protein Data Bank, the structures of numerous other acetamide-containing inhibitors have been resolved. ebi.ac.uk For example, crystallographic studies of related compounds have elucidated how the acetamide group can form crucial hydrogen bonds with backbone residues of a target enzyme, while adjacent phenyl rings occupy hydrophobic pockets. researchgate.net A crystal structure of this compound would similarly illuminate its binding mode, confirming the role of the benzyloxy and acetamide moieties in target recognition and providing a robust foundation for structure-based drug design.
Broader Applications and Chemical Contexts of N 2 Benzyloxy Phenyl Acetamide
N-(2-(benzyloxy)phenyl)acetamide as a Building Block in Complex Organic Synthesis
The utility of this compound as a precursor or intermediate in the synthesis of complex organic molecules has not been specifically documented in readily accessible scientific literature. However, the functional groups within the molecule suggest theoretical potential for such applications.
Precursor to Biologically Active Heterocyclic Scaffolds
The synthesis of biologically active heterocyclic scaffolds is a significant area of medicinal chemistry. While there is a wealth of information on the synthesis of various heterocyclic systems, no specific examples detailing the use of this compound as a starting material were found. In theory, the ortho-relationship of the benzyloxy and acetamido groups on the phenyl ring could be exploited for cyclization reactions to form nitrogen- and oxygen-containing heterocycles. However, no published research demonstrates this specific transformation.
Intermediate in Total Synthesis of Natural Products
The total synthesis of natural products often involves the use of versatile intermediates that can be elaborated into complex molecular architectures. A thorough search of the scientific literature did not reveal any instances where this compound has been employed as an intermediate in the total synthesis of any known natural product.
Potential as a Ligand in Coordination Chemistry
The formation of metal complexes is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. The potential of this compound to act as a ligand has not been explored in the available literature.
Formation of Metal Complexes
The amide functionality in this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, which could potentially coordinate to a metal center. However, no studies have been published that describe the synthesis and characterization of metal complexes involving this compound as a ligand.
Catalytic Applications of Metal-N-(2-(benzyloxy)phenyl)acetamide Complexes
Given that no metal complexes of this compound have been reported, there is consequently no information on their potential catalytic applications.
Role in Analytical Chemistry (e.g., as a Reference Standard, Derivatization Agent)
The application of this compound in analytical chemistry has not been documented. There are no reports of its use as a reference standard for analytical methods or as a derivatization agent to enhance the analytical detection of other compounds.
Emerging Applications in Materials Science
While the compound this compound has not been extensively documented in dedicated materials science research, its molecular architecture, featuring key functional groups, suggests significant potential in emerging applications such as supramolecular chemistry and crystal engineering. The behavior of its core components—the N-aryl acetamide (B32628) group and the benzyloxy moiety—in related chemical systems provides a strong basis for predicting its utility in the rational design of novel organic materials.
Supramolecular Assemblies and Crystal Engineering
The field of materials science heavily relies on the predictable self-assembly of molecules into ordered, functional superstructures. The acetamide linkage is a cornerstone of this bottom-up approach, primarily due to its capacity for forming robust and directional hydrogen bonds.
The Role of the Acetamide Group: The N-aryl acetamide functional group is a powerful structural motif for directing molecular assembly. The amide's proton-donating N-H group and proton-accepting carbonyl (C=O) group are ideal for creating strong intermolecular N—H···O=C hydrogen bonds. acs.org These interactions are highly directional and are a primary driving force in the formation of one-dimensional chains or two-dimensional layered sheets in the crystal structures of N-phenylamides. acs.org Studies on N-alkyl and N-aryl acetamides have shown their ability to act as guests in host-guest complexes, where they are recognized and bound by larger host molecules through these specific hydrogen bonding interactions. nih.govresearchgate.net This capacity for molecular recognition is fundamental to designing complex supramolecular systems.
Influence of Aromatic and Benzyloxy Groups: Beyond the primary hydrogen bonding of the amide, the aromatic rings within this compound offer further avenues for controlling supramolecular architecture. The benzyloxy group, in particular, can influence crystal packing through weaker, yet significant, intermolecular forces. nih.gov Research on benzyl (B1604629) derivatives demonstrates that C—H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule, are crucial in forming specific molecular arrangements, such as the herringbone pattern observed in benzyl 2-naphthyl ether. nih.gov Furthermore, the presence of multiple aromatic rings allows for potential π-π stacking interactions, which can add stability and order to the final superstructure. nih.gov
The combination of these distinct interaction types—strong, directional hydrogen bonds from the acetamide core and weaker, dispersive forces from the aromatic and benzyloxy moieties—makes this compound a theoretically promising "tecton," or building block, for crystal engineering. This dual functionality could enable the construction of complex, three-dimensional frameworks. An example of this potential is seen in a simple achiral acetamide, which was shown to self-assemble into a helical superstructure that forms selective water channels, a functional nanomaterial. ibmmpeptide.com
Table 1: Functional Groups of this compound and Their Potential Roles in Materials Science
| Functional Group | Potential Interaction Type | Role in Supramolecular Assembly |
| Acetamide (-NHC=O) | N—H···O Hydrogen Bonding | Primary driver for self-assembly; formation of chains and sheets. acs.org |
| Phenyl Ring | C—H···π Interactions, π-π Stacking | Stabilization of crystal packing; directing molecular orientation. nih.gov |
| Benzyloxy Group | C—H···π Interactions, Steric Influence | Fine-tuning of molecular packing and conformation. nih.govnih.gov |
Potential for Liquid Crystals
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecules possess a degree of orientational order but lack long-range positional order. The molecular shape, or anisotropy, is a key factor for a compound to exhibit liquid crystalline phases.
The general structure of this compound, which combines rigid aromatic units (the phenyl and benzyl groups) with a polar linking group (the acetamide), is characteristic of molecules that can form liquid crystalline phases. The broader class of acetanilide (B955) derivatives has been investigated as precursors and components in the synthesis of liquid crystal materials. taylorandfrancis.com Although no specific studies have confirmed such behavior for this compound, its molecular structure suggests that it could be a candidate for future investigations in this area. Further research would be needed to determine if it can form mesophases (the state of matter for liquid crystals) and to characterize its thermal and optical properties.
Conclusion and Future Research Directions for N 2 Benzyloxy Phenyl Acetamide
Synthesis of Key Research Findings and Contributions
N-(2-(benzyloxy)phenyl)acetamide has primarily been established in the scientific literature as a valuable chemical intermediate and a structural building block. chemimpex.com Its principal contribution lies in its application in organic synthesis and medicinal chemistry. Research has demonstrated its utility as a key precursor in the creation of more complex molecules, including the synthesis of various pharmaceutical agents. chemimpex.com Notably, it has been employed in the development of compounds targeting pain relief and inflammation. chemimpex.com
While direct research into the biological effects of this compound is limited, studies on its structural analogs have yielded significant findings. A pivotal contribution from this chemical class comes from the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which have been identified as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov The most potent compound from this series demonstrated an in vitro EC50 value of 0.001 μM, highlighting the therapeutic potential of the benzyloxyphenyl acetamide (B32628) scaffold. nih.gov This line of research underscores the compound's importance as a foundational structure for hit-to-lead optimization in drug discovery programs. nih.gov
Outstanding Questions and Challenges in this compound Research
Despite its utility as a synthetic tool, a significant gap exists in the understanding of this compound's own pharmacological profile. The foremost outstanding question is whether the compound itself possesses any intrinsic, therapeutically relevant biological activity. Its characterization has largely been confined to its role as an intermediate, leaving its potential as an active agent unexplored.
A primary challenge in the research surrounding this compound and its derivatives is the optimization of synthetic routes. The development of efficient and cost-effective synthesis processes that minimize the formation of impurities is crucial for producing high-purity material suitable for rigorous biological evaluation and potential downstream applications. researchgate.net Furthermore, the specific mechanism of action for its biologically active analogs, such as the potent anti-trypanosomal agents, has not been fully elucidated. nih.gov Understanding how these molecules interact with their biological targets is a critical challenge that must be addressed to guide future drug design.
Emerging Research Avenues and Innovative Methodologies
The diverse pharmacological activities observed in structurally similar compounds suggest several emerging research avenues for this compound. ontosight.aiontosight.ai A promising direction is the systematic screening of the compound and a focused library of its novel analogs against a wide array of biological targets. Given that similar structures have been investigated for applications in oncology, neuroscience, and infectious diseases, exploring these therapeutic areas could reveal new potential uses. ontosight.aiontosight.ai
To facilitate this exploration, innovative methodologies can be employed. High-throughput screening (HTS) campaigns could rapidly assess the biological activity of this compound and its derivatives against large panels of enzymes and receptors. Furthermore, the development of novel synthetic methodologies, such as those employing efficient catalysts like calcium chloride for acetamide synthesis, could streamline the production of analog libraries for structure-activity relationship (SAR) studies. niscpr.res.in The application of computational tools, such as molecular docking and dynamics simulations, could also accelerate the discovery process by predicting potential biological targets and guiding the design of more potent and selective analogs. researchgate.net
Broader Scientific Implications and Potential for Interdisciplinary Research
The research surrounding this compound and its analogs carries broader implications for several scientific fields. In medicinal chemistry, the success of its derivatives as anti-trypanosomal agents provides a valuable scaffold for developing new treatments for neglected tropical diseases, a critical area of global health. nih.gov The structure-activity relationships derived from these studies offer important insights for the rational design of future drug candidates.
Beyond pharmaceuticals, the unique chemical properties imparted by the benzyloxy and acetamide groups suggest potential applications in other domains. For instance, the thiophene-containing analog, 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, points towards potential utility in materials science, possibly in the development of organic semiconductors. smolecule.com This opens up avenues for interdisciplinary research, fostering collaborations between organic chemists, medicinal chemists, pharmacologists, and materials scientists. Such collaborations would be essential to fully explore the compound's potential as a chemical probe to investigate enzyme interactions, as a lead compound in drug discovery, or as a functional component in advanced materials. chemimpex.comsmolecule.com
Recommendations for Future Studies on this compound and its Analogs
To build upon the current understanding and unlock the full potential of this chemical scaffold, the following future studies are recommended:
Comprehensive Biological Screening: Conduct extensive in vitro screening of this compound to establish its baseline biological activity profile across a diverse range of therapeutic targets, including but not limited to, kinases, proteases, and GPCRs.
Systematic SAR Studies: Synthesize and characterize a focused library of this compound analogs with systematic modifications to the phenyl ring, the benzyloxy group, and the acetamide moiety. These studies will be critical for defining the structure-activity relationships for any identified biological activities.
Mechanism of Action Elucidation: For any analogs that exhibit significant biological activity, conduct in-depth mechanistic studies to identify their specific molecular targets and signaling pathways. This could involve techniques such as target-based assays, proteomics, and cellular imaging.
Synthetic Route Optimization: Investigate and develop improved, scalable, and cost-effective synthetic routes for this compound and its key derivatives to ensure a reliable supply of high-purity compounds for advanced preclinical studies. researchgate.net
Exploration of Non-Pharmaceutical Applications: Evaluate the potential of this compound and its derivatives in materials science, for example, by investigating their electronic and photophysical properties for applications in organic electronics. smolecule.com
Pharmacokinetic Profiling: For lead compounds identified through screening and SAR studies, perform comprehensive ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiling to assess their drug-like properties and suitability for in vivo evaluation. nih.gov
Q & A
Q. Basic
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ ~4.9 ppm), and acetamide carbonyl (δ ~168 ppm). Compare with literature shifts for ortho-substituted analogs .
- FTIR : Confirm amide C=O (~1650 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) stretches.
- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns .
How can researchers optimize the yield of this compound when dealing with competing side reactions?
Q. Advanced
- Solvent and base selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenolic oxygen. Adjust base strength (e.g., K2CO3 vs. NaOH) to minimize hydrolysis of the benzyloxy group .
- Temperature control : Moderate heating (60–80°C) reduces side reactions like over-alkylation.
- Stoichiometry : Excess benzyl chloride (1.2–1.5 equiv) drives the reaction to completion while avoiding dimerization .
How should researchers address discrepancies in biological activity data between different batches?
Q. Advanced
- Purity analysis : Use HPLC to quantify impurities; even minor contaminants (e.g., unreacted starting material) can skew bioactivity results .
- Crystallographic validation : Single-crystal XRD can confirm structural integrity and rule out polymorphic variations .
- Replicate assays : Conduct dose-response studies in triplicate using independent synthetic batches to assess consistency .
What preliminary assays are recommended to evaluate the bioactivity of this compound?
Q. Basic
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, given structural similarities to bioactive acetamides .
- Antimicrobial screening : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
What computational methods can predict the binding affinity of this compound to target enzymes?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., COX-2). Validate with experimental IC50 values .
- DFT calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and binding hotspots .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
What strategies are effective for scaling up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
- Automated purification : Flash chromatography systems with UV detection ensure consistent isolation of the product .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors real-time reaction progress .
How can researchers resolve conflicting NMR data when characterizing derivatives?
Q. Advanced
- 2D NMR techniques : HSQC and HMBC correlate ambiguous proton/carbon signals, resolving overlaps in aromatic regions .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
- Comparative analysis : Cross-reference with spectra of structurally related compounds (e.g., para-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
